5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1,3,4-thiadiazole . It is synthesized from 4-chlorobenzoic acid and undergoes several steps including esterification, hydrazination, salt formation, and cyclization . It has been studied for its potential antiviral activity .
Synthesis Analysis
The synthesis of this compound starts from 4-chlorobenzoic acid. The process involves six steps: esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol, conversion of this intermediate into sulfonyl chloride, and finally, nucleophilic attack of the amines .Molecular Structure Analysis
The crystal structure of a similar compound, 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole, in complex with human glycolate oxidase (hGOX) has been determined . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the attachment of the sulfanyl group.Scientific Research Applications
Antibacterial Properties
One notable application of compounds structurally related to 5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is their antibacterial activity. For instance, derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. These findings highlight the compound's potential as a foundational structure for developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Antitumor Activities
Compounds with similar structural features have also been explored for their antitumor properties. Research has demonstrated that certain derivatives possess potent antitumor activities, suggesting their potential utility in cancer therapy. These studies pave the way for further investigation into the compound's effectiveness against various cancer cell lines, offering a promising avenue for cancer treatment development (Xin, 2012).
Antiproliferative Effects
The antiproliferative effects of related compounds on human cancer cell lines have been another area of significant interest. These compounds have shown promising cytotoxic activity, indicating their potential as therapeutic agents in managing cancer. The ability to induce cell cycle arrest further underscores the therapeutic potential of these derivatives in inhibiting cancer cell proliferation (Cankara Pirol et al., 2014).
Molecular Structure Analysis
The analysis of the molecular structure and computational studies of related compounds has provided valuable insights into their chemical properties and interactions. These studies include detailed characterizations using various spectroscopic techniques and quantum chemical methods, contributing to a deeper understanding of the compound's potential applications in material science and drug design (Alaşalvar et al., 2014).
Chemiluminescence Properties
Research into the base-induced chemiluminescence of sulfanyl-substituted derivatives has revealed interesting photophysical properties, which could have implications in the development of novel chemiluminescent materials or analytical methods. These properties highlight the compound's versatility beyond pharmacological applications, extending its usefulness to chemical sensors and diagnostic tools (Watanabe et al., 2010).
Future Directions
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-10(11(14)17)12(16(2)15-7)18-9-5-3-8(13)4-6-9/h3-6H,1-2H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZSVWOQBFPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)SC2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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